molecular formula C9H8N2O3S B13632542 5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid

5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid

Cat. No.: B13632542
M. Wt: 224.24 g/mol
InChI Key: SUXCETFOWSKYMU-UHFFFAOYSA-N
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Description

5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that contains both thiazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the thiazole ring can be synthesized from α-haloketones and thiourea, while the oxazole ring can be formed from α-haloketones and hydroxylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines or oxazolidines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines or oxazolidines.

Scientific Research Applications

5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules containing thiazole or oxazole rings, such as:

  • 5-fluoro-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
  • 5-fluoro-N-(oxan-4-yl)pyridin-2-amine

Uniqueness

What sets 5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid apart is its unique combination of thiazole and oxazole rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H8N2O3S/c1-4-7(9(12)13)8(11-14-4)6-3-10-5(2)15-6/h3H,1-2H3,(H,12,13)

InChI Key

SUXCETFOWSKYMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CN=C(S2)C)C(=O)O

Origin of Product

United States

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